1-异丙基-N-甲基吡咯烷-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

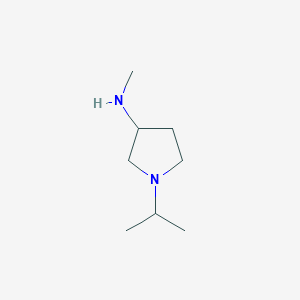

The compound 1-isopropyl-N-methylpyrrolidin-3-amine is a molecule of interest in various chemical syntheses and applications. It is related to several research studies focusing on the synthesis of unnatural amino acids, key intermediates for pharmaceuticals, and the study of molecular dynamics and stereochemistry.

Synthesis Analysis

The asymmetric synthesis of unnatural amino acids using isopropylamine as an amino donor has been demonstrated through ω-transaminase-catalyzed amino group transfer between α-keto acids and isopropylamine . Another study describes the stereoselective process for preparing N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the development of an antibiotic, from a related compound using steps such as asymmetric Michael addition and stereoselective alkylation .

Molecular Structure Analysis

Dynamic NMR studies and molecular mechanics calculations have been used to investigate the stereodynamics of N-isopropyl-N-methylpropargylamine, a compound similar to 1-isopropyl-N-methylpyrrolidin-3-amine. These studies reveal the conformational preferences of the molecule and provide insights into the stabilization mechanisms of its structure .

Chemical Reactions Analysis

The synthesis of substituted 1-pyrrolines, which are structurally related to 1-isopropyl-N-methylpyrrolidin-3-amine, has been explored using N-vinylpyrrolidin-2-one as a 3-aminopropyl carbanion equivalent. This method involves reactions such as acylation, annulation, and cyclization . Additionally, a microwave-assisted, chemoselective synthesis of a novel antitumor and antimicrobial compound featuring the isopropyl group has been achieved, highlighting the versatility of reactions involving isopropylamine derivatives .

Physical and Chemical Properties Analysis

The crystallographic and spectroscopic characterization of a novel compound synthesized from isopropylamine reveals its orthorhombic centrosymmetric crystal form and the presence of two centers of chirality. The molecular geometry has been optimized using density functional theory calculations, which align well with the experimental data. The biological activity of the compound, including antitumor properties, has been attributed to functional groups such as the hydroxyl group and heterocyclic motifs . The synthesis and structure of quaternary ammonium salts derived from isopropylamine have also been studied, providing further insight into the physical and chemical properties of related compounds .

科学研究应用

合成和光谱表征

1-异丙基-N-甲基吡咯烷-3-胺用于合成具有潜在抗肿瘤和抗菌特性的新型化合物。例如,一项研究展示了它在高效一步微波辅助合成羟基吡咯烷-2-酮中的应用,突出了它在创建结构多样且具有潜在生物活性的分子中的作用 (Azmy 等,2018)。

教育中的核磁共振光谱分析

在教育环境中,1-异丙基-N-甲基吡咯烷-3-胺已被用于本科有机实验室实验中,以演示结构差异对核磁共振光谱模式的影响。此应用有助于理解有机化学和光谱学中的基本概念 (Saba 等,2007)。

化学合成中的反应性

该化合物也是各种化学结构合成的反应物。例如,它与卤代腈的反应导致产生具有多卤代烷基的嘧啶,展示了它在有机合成中的多功能性 (Sosnovskikh 等,2002)。

有机反应中的催化

1-异丙基-N-甲基吡咯烷-3-胺已用于探索催化作用的研究,例如胺的加氢胺化。这展示了它在促进和影响有机反应进程中的潜力 (Field 等,2003)。

参与聚合物合成

在聚合物化学领域,它参与了具有特定端基的聚合物的合成,这对于针对各种应用定制聚合物的性能至关重要 (Liu & Rimmer,2002)。

在药物化学中的作用

1-异丙基-N-甲基吡咯烷-3-胺也用于药物化学,例如在合成有效且选择性的 H3 受体拮抗剂中。这突出了它在新治疗剂开发中的重要性 (Ku 等,2006)。

作用机制

Action Environment

The action, efficacy, and stability of 1-isopropyl-N-methylpyrrolidin-3-amine can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, individual factors such as a person’s metabolic rate, overall health, and the presence of other substances in the body can influence the compound’s action and efficacy.

安全和危害

属性

IUPAC Name |

N-methyl-1-propan-2-ylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-5-4-8(6-10)9-3/h7-9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPFFIMUVJUYQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2506048.png)

![6-Amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2506051.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2506054.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2506058.png)

![5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2506061.png)

![2-[4-Methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2506068.png)

![Tert-butyl (1R,5S)-spiro[9-azabicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate](/img/structure/B2506071.png)